![molecular formula C11H20N2O2 B2941714 (3R,9'aR)-hexahydro-1'H-spiro[1,5-oxazinane-3,4'-pyrido[2,1-c]morpholine] CAS No. 2248184-45-2](/img/structure/B2941714.png)
(3R,9'aR)-hexahydro-1'H-spiro[1,5-oxazinane-3,4'-pyrido[2,1-c]morpholine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,9’aR)-hexahydro-1’H-spiro[1,5-oxazinane-3,4’-pyrido[2,1-c]morpholine] is a complex heterocyclic compound It features a spiro connection between an oxazinane and a pyridomorpholine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,9’aR)-hexahydro-1’H-spiro[1,5-oxazinane-3,4’-pyrido[2,1-c]morpholine] can be achieved through several synthetic routes. One common method involves multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of specific catalysts . Another approach includes cyclization reactions, where intermediates undergo ring closure to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3R,9’aR)-hexahydro-1’H-spiro[1,5-oxazinane-3,4’-pyrido[2,1-c]morpholine] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
(3R,9’aR)-hexahydro-1’H-spiro[1,5-oxazinane-3,4’-pyrido[2,1-c]morpholine] has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (3R,9’aR)-hexahydro-1’H-spiro[1,5-oxazinane-3,4’-pyrido[2,1-c]morpholine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Oxazines: These compounds share the oxazine ring but lack the spiro connection to a pyridomorpholine ring.
Spirocyclic Compounds: Other spirocyclic compounds may have different ring systems connected at the spiro center.
Uniqueness
(3R,9’aR)-hexahydro-1’H-spiro[1,5-oxazinane-3,4’-pyrido[2,1-c]morpholine] is unique due to its specific combination of an oxazinane and a pyridomorpholine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
(5R,9'aR)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-4-13-10(3-1)5-14-7-11(13)6-12-9-15-8-11/h10,12H,1-9H2/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXMLTKPPIVHPL-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COCC23CNCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)COC[C@@]23CNCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
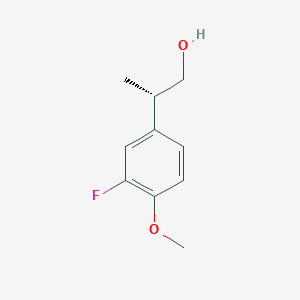
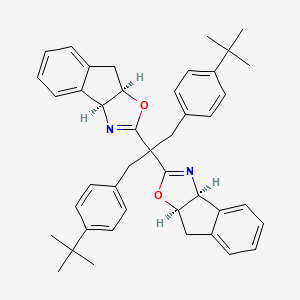
![3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide](/img/structure/B2941635.png)
![1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941636.png)
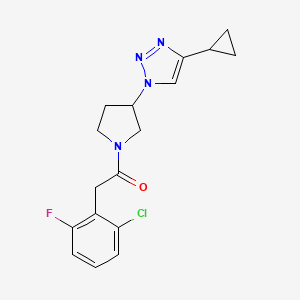
![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)
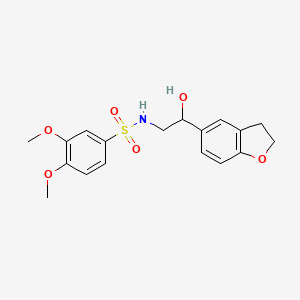
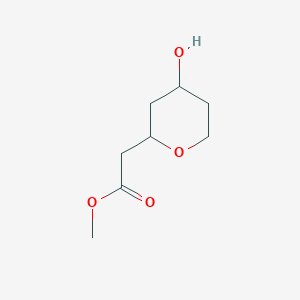
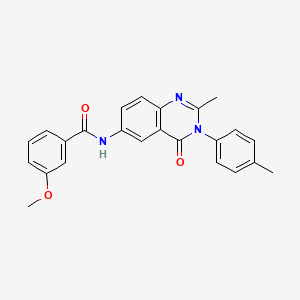
![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)
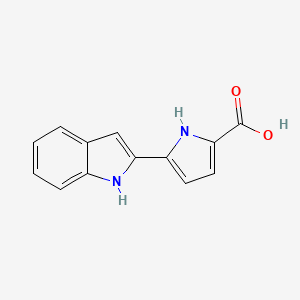
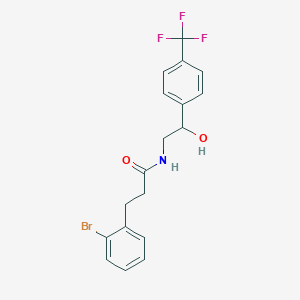
![4-ethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2941653.png)
